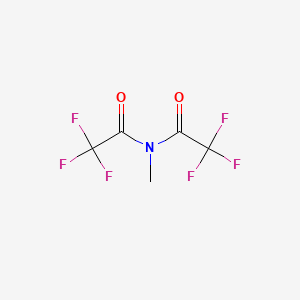
N-Methyl-bis(trifluoroacetamide)
Cat. No. B1215227
Key on ui cas rn:
685-27-8
M. Wt: 223.07 g/mol
InChI Key: AWGBWLXGUPTXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05329002
Procedure details


The compound of formula III is initially protected by reaction with a trimethylsilating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an inert solvent such as chloroform or methylene chloride. The resulting trimethylsilyl ester, in which all potentially reactive sites, such as amino, hydroxy, and carboxylic acid functions, are protected by trimethylsilyl groups, is then subjected to a reaction with iodotrimethylsilane at about 0° C. to room temperature, over a period of about twenty minutes to about two hours. The reaction mixture is then concentrated to dryness under reduced pressure, and the residue is dissolved in a suitable non-hydroxylic solvent such as acetonitrile. A small amount of tetrahydrofuran (THF) is introduced to decompose any residual traces of iodotrimethylsilane. The resulting protected iodo intermediate is then further reacted in situ with a protected form of the pipefarine derivative IV which is obtained from IV by treatment with a trimethylsilating agent such as MBTFA in a compatible solvent such as acetonitrile. The quaternization reaction is conducted at about room temperature over a period of about 30 minutes to 24 hours, preferably about 2 hours. Addition of a hydroxylic solvent such as methanol, with ice-cooling, then causes solvolysis of the trimethylsilyl protecting groups, and the quaternary iodide of formula IA precipitates. Further treatment under aqueous conditions with a base such as sodium bicarbonate or sodium hydroxide, or with sodium phosphate buffer, converts IA to the zwitterionic form I in which, depending upon the amount of base added, or the pH of the buffer, other acidic functions in the R3 and Q substituents can be converted to salts. ##STR29##

[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
trimethylsilyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([Si](C)(C)C)[C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].C(Cl)(Cl)Cl.C(Cl)Cl.I[Si](C)(C)C>C(#N)C>[CH3:1][N:2]([C:3]([C:4]([F:7])([F:6])[F:5])=[O:8])[C:3]([C:4]([F:7])([F:6])[F:5])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
[Compound]
|
Name
|
formula III
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C(F)(F)F)=O)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Three
[Compound]
|
Name
|
trimethylsilyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
I[Si](C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is then concentrated to dryness under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in a suitable non-hydroxylic solvent such as acetonitrile
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A small amount of tetrahydrofuran (THF) is introduced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting protected iodo intermediate is then further reacted in situ with a protected form of the pipefarine derivative IV which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
